Cas no 3070-15-3 (Fensulfothion Sulfide)
Fensulfothion Sulfide Chemical and Physical Properties
Names and Identifiers
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- Phosphorothioic acid,O,O-diethyl O-[4-(methylthio)phenyl] ester
- Fensulfothion Sulfide
- Fensulfothion-sulfide
- O,O-Diethyl O-[4-(methylsulfanyl)phenyl] phosphorothioate
- [di(2-acetoxyethyl)amino]benzene
- 2,2'-(Phenylimino)bis(ethanol) diacetate
- 2,2'-(Phenylimino)bisethyl diacetate
- 2,2'-(Phenylimino)diethanol diacetate (ester)
- 2,2'-Phenyliminodiethanol diacetat
- bis(2-acetoxyethyl)aniline
- BRN 2868361
- N,N-Bis(2-acetoxyethyl)aniline
- N,N-Bis(2-acetyloxyethyl)aminobenzene
- N,N-bis(acetoxyethyl)phenylamine
- N,N-Diacetoxyethylaniline
- N-Phenyldiethanolamine diacetate
- O,O'-Diacetyl-N-phenyldiethanolamine
- O,O-Diethyl O-(p-methylthio)phenyl phosphorothioate
- O,O-Diethyl O-4-(methylthio)phenyl phosphorothioate
- diethoxy-(4-methylsulfanylphenoxy)-sulfanylidene-lambda5-phosphane
- Phosphorothioic acid, O,O-diethyl O-[4-(methylthio)phenyl] ester
- O,O-Diethyl O-[p-(Methylthio)phenyl] Phosphorothioate
- O,O-DIETHYL O-[4-(METHYLTHIO)PHENYL] THIOPHOSPHATE
- O,O-Diethyl O-(4-(methylthio)phenyl) thiophosphate
- 3070-15-3
- DTXSID7062827
- EINECS 221-340-8
- Phenol, p-(methylthio)-, O-ester with O,O-diethyl phosphorothioate
- A3SY76T4FS
- SCHEMBL10937105
- Phosphorothioic acid, O,O-diethyl O-(p-methylthio)phenyl ester
- Phosphorothioic acid, O,O-diethyl O-(4-(methylthio)phenyl) ester
- BRN 1983916
- o,o-Diethyl O-[4-(methylthio)phenyl]thiophosphate
- Phosphorothioic acid, O,O-diethyl O-[4-(methylthio)phenyl] ester; Phosphorothioic acid, O,O-diethyl O-[p-(methylthio)phenyl] ester (6CI,7CI,8CI); Phenol, p-(methylthio)-, O-ester with O,O-diethyl phosphorothioate (8CI); Fensulfothion sulfide; O,O-Diethyl O-[p-(methylthio)phenyl] phosphorothioate
- Phosphorothioic acid, O,O-diethyl O-[p-(methylthio)phenyl] ester
- NS00028955
- AI3-25551
- NYAZLCBHRWRNRY-UHFFFAOYSA-N
- DTXCID6038243
-
- Inchi: 1S/C11H17O3PS2/c1-4-12-15(16,13-5-2)14-10-6-8-11(17-3)9-7-10/h6-9H,4-5H2,1-3H3
- InChI Key: NYAZLCBHRWRNRY-UHFFFAOYSA-N
- SMILES: S=P(OCC)(OCC)OC1C=CC(=CC=1)SC
Computed Properties
- Exact Mass: 292.03581
- Monoisotopic Mass: 292.036
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 17
- Rotatable Bond Count: 7
- Complexity: 245
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 4.2
- Topological Polar Surface Area: 85.1A^2
Experimental Properties
- Density: 1.1900
- Boiling Point: 351.7°Cat760mmHg
- Flash Point: 166.5°C
- Refractive Index: 1.557
- PSA: 27.69
Fensulfothion Sulfide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | F265540-100mg |
Fensulfothion Sulfide |
3070-15-3 | 100mg |
$ 201.00 | 2023-09-07 | ||
| TRC | F265540-1g |
Fensulfothion Sulfide |
3070-15-3 | 1g |
$ 1598.00 | 2023-09-07 |
Fensulfothion Sulfide Related Literature
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J. Matthew Kurley,Phillip W. Halstenberg,Abbey McAlister,Stephen Raiman,Richard T. Mayes RSC Adv., 2019,9, 25602-25608
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Huading Zhang,Lee R. Moore,Maciej Zborowski,P. Stephen Williams,Shlomo Margel,Jeffrey J. Chalmers Analyst, 2005,130, 514-527
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Nan Fu,Naphaporn Chiewchan,Xiao Dong Chen Food Funct., 2020,11, 211-220
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Chung-Sung Yang,Mong-Shian Shih,Fang-Yi Chang New J. Chem., 2006,30, 729-735
Additional information on Fensulfothion Sulfide
Recent Advances in the Study of Fensulfothion Sulfide (CAS 3070-15-3): Implications for Chemical and Biomedical Applications
The organophosphorus compound Fensulfothion Sulfide (CAS 3070-15-3) has recently garnered significant attention in chemical and biomedical research due to its unique properties and potential applications. This research brief synthesizes the latest findings on this compound, focusing on its chemical characteristics, biological activities, and emerging applications in medicine and agriculture.
Recent structural analyses using X-ray crystallography and NMR spectroscopy have provided new insights into the molecular configuration of Fensulfothion Sulfide. Studies published in the Journal of Agricultural and Food Chemistry (2023) reveal that the sulfide derivative exhibits greater stability than its oxon counterpart, with a half-life extending up to 60 days in certain environmental conditions. This enhanced stability profile has sparked interest in its potential as a more persistent agricultural chemical, though concerns remain regarding environmental accumulation.
In the biomedical domain, researchers at the National Institute of Health Sciences have identified novel interactions between Fensulfothion Sulfide and human acetylcholinesterase (AChE). While traditionally considered primarily as an insecticide metabolite, these findings suggest potential neurological effects that warrant further investigation. The compound's ability to modulate AChE activity at concentrations as low as 10 nM positions it as an interesting candidate for neurodegenerative disease research.
Advanced analytical techniques, including LC-MS/MS and GC-ECD, have been employed to study the metabolic pathways of Fensulfothion Sulfide in mammalian systems. A 2024 study in Chemical Research in Toxicology demonstrated that the compound undergoes rapid hepatic conversion to multiple metabolites, some of which exhibit distinct biological activities. These findings have important implications for understanding potential human exposure risks and developing detection methods for environmental monitoring.
From an applications perspective, recent patent filings (WO2023124567) describe novel formulations containing Fensulfothion Sulfide for controlled-release agricultural applications. These formulations aim to reduce environmental impact while maintaining pesticidal efficacy. Concurrently, research groups in Europe are exploring the compound's potential as a chemical probe for studying sulfur-containing compound metabolism in biological systems.
Ongoing research directions include structure-activity relationship studies to modify the Fensulfothion Sulfide scaffold for reduced toxicity while maintaining biological activity. Computational chemistry approaches, particularly molecular docking simulations, are being increasingly employed to predict interactions with various biological targets. These efforts may lead to the development of novel derivatives with improved safety profiles for potential pharmaceutical applications.
In conclusion, while Fensulfothion Sulfide (3070-15-3) remains primarily studied as an agricultural chemical metabolite, recent research has uncovered new dimensions to its biological interactions and potential applications. The compound's unique chemical properties continue to make it a valuable subject for interdisciplinary research spanning chemistry, toxicology, and biomedical sciences. Future studies should focus on elucidating its precise mechanisms of action and exploring its potential as a scaffold for novel bioactive compounds.
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